N,N'-butane-1,4-diylbis{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}
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Overview
Description
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(4-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BUTYL)ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antituberculosis properties .
Preparation Methods
The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(4-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BUTYL)ACETAMIDE involves multiple steps. One common method includes the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with various electrophiles under controlled conditions. The reaction conditions often involve the use of acetic acid buffer and ethanol solution mixtures . Industrial production methods may involve constant current electrolysis (CCE) as a cost-effective method for forming S-S and S-C bonds .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like p-benzoquinone, which is the oxidized form of hydroquinone.
Reduction: Reduction reactions can be carried out using various reducing agents under controlled conditions.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with p-benzoquinone can lead to the formation of new thiadiazole derivatives .
Scientific Research Applications
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(4-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BUTYL)ACETAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(4-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BUTYL)ACETAMIDE involves its interaction with various molecular targets and pathways. The compound can modulate redox processes, facilitating the exploration of oxidation-reduction reactions . It also interacts with biological molecules, leading to its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(4-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BUTYL)ACETAMIDE include:
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial properties.
2-Amino-5-methylthio-1,3,4-thiadiazole: Used in the synthesis of various organic compounds.
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: Explored for its potential in cancer treatment.
The uniqueness of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(4-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BUTYL)ACETAMIDE lies in its complex structure and diverse range of applications in various fields of research.
Properties
Molecular Formula |
C12H18N8O2S4 |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]butyl]acetamide |
InChI |
InChI=1S/C12H18N8O2S4/c13-9-17-19-11(25-9)23-5-7(21)15-3-1-2-4-16-8(22)6-24-12-20-18-10(14)26-12/h1-6H2,(H2,13,17)(H2,14,18)(H,15,21)(H,16,22) |
InChI Key |
OCRAIVJPUJHCEH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNC(=O)CSC1=NN=C(S1)N)CNC(=O)CSC2=NN=C(S2)N |
Origin of Product |
United States |
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